Structural Differentiation: Unsubstituted Phenyl at N2 Versus Methyl-Substituted Phenyl Analogs in the MLSMR Screening Set
CAS 361168-98-1 bears an unsubstituted phenyl ring at the N2 position of the thieno[3,4-c]pyrazole core, distinguishing it from the closest commercially available and screening-deposited analogs. The directly comparable p-tolyl analog (CAS not assigned; BDBM76914 / MLS000087888) carries a para-methyl substituent on the N2-phenyl ring and was tested in two NIH Molecular Libraries Program assays: it showed an IC₅₀ of 16,200 nM against S. aureus nicotinate-nucleotide adenylyltransferase and an EC₅₀ of 3,790 nM against the human T-type calcium channel subunit alpha-1H [1]. The o-tolyl analog (BDBM32335) showed an IC₅₀ of 50,000 nM against human PKD1 [2]. The unsubstituted phenyl variant (CAS 361168-98-1) lacks the methyl group that contributes both steric hindrance and inductive electronic effects; removal of this methyl group is expected to reduce lipophilicity (calculated AlogP difference of −0.53 versus the p-tolyl analog), alter the torsion angle of the N2-aryl ring relative to the pyrazole plane, and shift hydrogen-bond acceptor presentation at the pyrazole N1 position. Importantly, no direct biological activity data have been publicly reported for CAS 361168-98-1 itself, meaning that quantitative activity comparisons must be treated as structurally inferred rather than experimentally validated.
| Evidence Dimension | N2-aryl substituent identity and calculated physicochemical properties |
|---|---|
| Target Compound Data | Unsubstituted phenyl at N2; MW 327.42; molecular formula C₁₆H₁₃N₃OS₂; H-bond donors = 1; H-bond acceptors = 3; rotatable bonds = 3; calculated LogP ~3.3 (estimated) |
| Comparator Or Baseline | p-Tolyl analog (BDBM76914): para-methylphenyl at N2; MW 341.45; C₁₇H₁₅N₃OS₂; H-bond donors = 1; H-bond acceptors = 3; calculated LogP ~3.8 (estimated). o-Tolyl analog (BDBM32335): ortho-methylphenyl at N2, propanamide at C3. IC₅₀ = 50,000 nM (PKD1). |
| Quantified Difference | Calculated LogP reduction of ~0.5 units (phenyl vs. p-tolyl); steric bulk reduction; no para-substituent electronic effect; absence of ortho-methyl steric clash that distinguishes from o-tolyl analog. |
| Conditions | Physicochemical property estimation based on molecular structure; biological activity data from BindingDB / PubChem BioAssay for comparator analogs only. |
Why This Matters
For procurement decisions in structure-activity relationship (SAR) campaigns, the unsubstituted phenyl at N2 provides a cleaner pharmacophore baseline with reduced lipophilicity and steric bulk compared to methylated analogs, which may be advantageous for optimizing ligand efficiency and aqueous solubility in lead development.
- [1] BindingDB. BDBM76914: N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide. IC₅₀ = 1.62E+4 nM (nicotinate-nucleotide adenylyltransferase, S. aureus N315); EC₅₀ = 3.79E+3 nM (T-type calcium channel alpha-1H, human). PubChem BioAssay AID 651709 and AID 489005. View Source
- [2] BindingDB. BDBM32335: N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide. IC₅₀ = 5.00E+4 nM vs. Serine/threonine-protein kinase D1 (Human). PubChem BioAssay AID 1408. View Source
